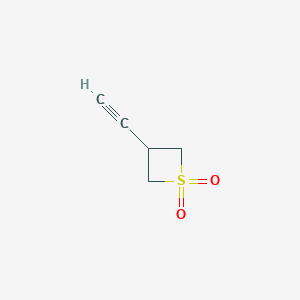

3-Ethynyl-1lambda-thietane-1,1-dione

Description

Contextual Significance of Strained Four-Membered Ring Systems in Organic Chemistry

Four-membered ring systems, such as cyclobutanes and their heterocyclic analogues like thietanes, are characterized by significant ring strain. youtube.com This strain arises from deviations from ideal bond angles and torsional strain from eclipsing interactions. youtube.com While this inherent strain makes them thermodynamically less stable than their larger ring counterparts, it also endows them with unique reactivity. acs.orgresearchgate.net The relief of ring strain can be a powerful driving force for a variety of chemical transformations, making these systems valuable intermediates in organic synthesis. acs.orgresearchgate.net

The synthesis and reactivity of four-membered heterocycles, including thietanes, are areas of active research. researchgate.netresearchgate.net These strained rings can undergo ring-opening reactions, ring expansions, and cycloadditions, providing access to a diverse array of more complex molecular structures that would be difficult to synthesize through other means. acs.orgwikipedia.org In medicinal chemistry, the incorporation of small, strained rings like thietanes can introduce desirable properties such as increased polarity, three-dimensionality, and metabolic stability. researchgate.netnih.gov

Importance of Ethynyl (B1212043) Moieties as Synthetic Handles

The ethynyl group (–C≡CH) is a cornerstone of modern organic synthesis, prized for its versatility as a synthetic handle. synthesisspotlight.comnih.gov Its linear geometry and the high reactivity of the terminal alkyne allow for a wide range of chemical transformations. The terminal C-H bond is acidic and can be deprotonated to form a nucleophilic acetylide, which can participate in C-C bond-forming reactions.

Furthermore, the triple bond of the ethynyl moiety is an excellent substrate for various reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing for the efficient and specific formation of triazoles.

Cycloaddition Reactions: Alkynes can participate in Diels-Alder reactions (as dienophiles) and other cycloadditions to construct cyclic systems. libretexts.org

Hydration: The triple bond can be hydrated, although this can sometimes be an unintended side reaction. nih.gov

Coupling Reactions: Sonogashira, Glaser, and other coupling reactions utilize the terminal alkyne to form new carbon-carbon or carbon-heteroatom bonds.

This wide array of transformations makes the ethynyl group an invaluable tool for late-stage functionalization and the construction of complex molecules in drug discovery and materials science. synthesisspotlight.comnih.gov

Overview of 3-Ethynyl-1λ⁴-thietane-1,1-dione as a Unique Chemical Scaffold

3-Ethynyl-1λ⁴-thietane-1,1-dione is a bifunctional molecule that combines the unique properties of a thietane (B1214591) dioxide ring with the synthetic utility of an ethynyl group. The thietane ring is a four-membered heterocycle containing a sulfur atom. wikipedia.org In 3-Ethynyl-1λ⁴-thietane-1,1-dione, the sulfur atom is oxidized to a sulfone (dioxide), which enhances the compound's polarity and potential for hydrogen bonding interactions. chemimpex.com

The presence of both the strained, polar thietane dioxide ring and the reactive alkyne "handle" makes this compound a particularly attractive building block. chemimpex.comuni.lu It offers the potential to serve as a central scaffold from which to elaborate more complex structures, leveraging the reactivity of the ethynyl group while benefiting from the physicochemical properties imparted by the thietane dioxide core. Researchers are exploring its use in creating novel compounds for medicinal chemistry and materials science. chemimpex.comresearchgate.net

Table 1: Properties of 3-Ethynyl-1λ⁴-thietane-1,1-dione

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₆O₂S | uni.luamadischem.com |

| Molecular Weight | 130.16 g/mol | amadischem.com |

| InChIKey | WWWXHHGHDCIGEG-UHFFFAOYSA-N | uni.luamadischem.com |

| SMILES | C#CC1CS(=O)(=O)C1 | uni.lu |

| Monoisotopic Mass | 130.00885 Da | uni.lu |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3-Ethynyl-1λ⁴-thietane-1,1-dione |

| Bindone |

| Thietane |

| Thietane-3-one |

| Thiete |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6O2S |

|---|---|

Molecular Weight |

130.17 g/mol |

IUPAC Name |

3-ethynylthietane 1,1-dioxide |

InChI |

InChI=1S/C5H6O2S/c1-2-5-3-8(6,7)4-5/h1,5H,3-4H2 |

InChI Key |

WWWXHHGHDCIGEG-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CS(=O)(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynyl 1λ⁴ Thietane 1,1 Dione

Strategies for the Construction of the Thietane (B1214591) 1,1-Dioxide Core

Cyclic Thioetherification Approaches

Cyclic thioetherification is a classical and widely employed method for the synthesis of the thietane ring. beilstein-journals.org This approach typically involves the reaction of a 1,3-difunctionalized propane (B168953) derivative with a sulfide (B99878) source.

A common strategy is the intermolecular double nucleophilic displacement of 1,3-dihaloalkanes with a sulfide salt, such as sodium sulfide. beilstein-journals.org This method is particularly effective for producing 3-monosubstituted and 3,3-disubstituted thietanes. beilstein-journals.org Intramolecular cyclization of γ-mercaptoalkyl halides or sulfonates also represents a viable route to the thietane core. beilstein-journals.org

Another variation involves the reaction of 1,3-diols, which are converted into disulfonates (e.g., dimesylates or ditosylates) and subsequently treated with sodium sulfide. beilstein-journals.org For instance, the synthesis of a spirothietane nucleoside was achieved by reacting a dimesylate derivative with sodium sulfide. beilstein-journals.org

The following table summarizes representative cyclic thioetherification reactions for the synthesis of thietane derivatives.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 3,5-Dichloropentan-2-ol | K₂S | 1-(Thietan-2-yl)ethan-1-ol | 65 | beilstein-journals.org |

| 5-Aldo-3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose dimesylate | Na₂S | Spirothietane derivative | Not Reported | beilstein-journals.org |

| 3,3-Bis(chloromethyl)oxetane | Thiourea, KOH | 3-Chloromethyl-3-hydroxymethylthietane | Not Reported | beilstein-journals.org |

Photochemical and Thermal Cycloaddition Routes to Thietane S,S-Dioxides

Photochemical [2+2] cycloaddition reactions, also known as the thia-Paternò-Büchi reaction, provide a direct route to the thietane ring system. beilstein-journals.orgnih.gov This method involves the reaction of a thiocarbonyl compound with an alkene, typically under photochemical conditions. researchgate.net The resulting thietane can then be oxidized to the corresponding S,S-dioxide.

Thermal cycloaddition reactions can also be employed. For example, the reaction of sulfenes, which can be generated in situ, with enamines or other electron-rich alkenes can lead to the formation of thietane 1,1-dioxides.

Ring Expansion and Contraction Strategies for Thietane Synthesis

Ring expansion of smaller sulfur-containing heterocycles, such as thiiranes (three-membered rings), and ring contraction of larger rings, like tetrahydrothiophenes (five-membered rings) or thiazinanes (six-membered rings), can also be utilized to construct the thietane framework. beilstein-journals.orgnih.govnih.gov

Nucleophilic attack on a thiirane (B1199164) ring can lead to a ring-opened intermediate that subsequently cyclizes to form a thietane. nih.gov For example, the reaction of (1-chloromethyl)oxiranes with hydrogen sulfide can produce thietan-3-ols. beilstein-journals.org

Ring contraction of five- and six-membered sulfur heterocycles is less common but has been reported in specific cases, such as in the synthesis of certain thiatetraoses. nih.gov

Introduction of the Ethynyl (B1212043) Moiety onto the Thietane 1,1-Dioxide Scaffold

Once the thietane 1,1-dioxide core is established, the next critical step is the introduction of the ethynyl group at the 3-position. This can be achieved through direct ethynylation or by a precursor-based approach.

Direct Ethynylation Methods

Direct ethynylation would involve the coupling of an ethynyl nucleophile or a protected ethyne (B1235809) equivalent with a 3-functionalized thietane 1,1-dioxide. A plausible method is the Sonogashira coupling, a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org To apply this to the synthesis of 3-ethynyl-1λ⁴-thietane-1,1-dione, a 3-halo-thietane 1,1-dioxide precursor would be required. The synthesis of 3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole has been reported, suggesting that such precursors are accessible. researchgate.net

The general scheme for a Sonogashira coupling to produce the target compound would be as follows:

| Substrate | Reagent(s) | Catalyst(s) | Product | Reference |

| 3-Halo-thietane 1,1-dioxide | Terminal alkyne (e.g., Trimethylsilylacetylene) | Pd catalyst, Cu(I) cocatalyst, Amine base | 3-Ethynyl-1λ⁴-thietane-1,1-dione | wikipedia.orglibretexts.org |

Precursor-Based Synthesis and Functional Group Interconversion

An alternative and often more practical approach is to introduce the ethynyl group from a precursor functional group on the thietane ring. A highly effective method for this transformation is the Corey-Fuchs reaction, which converts an aldehyde or a ketone into a terminal alkyne. wikipedia.orgalfa-chemistry.comnih.gov

This strategy would likely commence with the synthesis of thietan-3-one, a readily available starting material. nih.gov Thietan-3-one can be prepared and then subjected to the Corey-Fuchs reaction to generate a 3-(dibromomethylene)thietane intermediate. Treatment of this intermediate with a strong base, such as n-butyllithium, would then yield the 3-ethynylthietane. The final step would be the oxidation of the sulfide to the sulfone, affording 3-ethynyl-1λ⁴-thietane-1,1-dione. It is also conceivable that the oxidation step could be performed prior to the Corey-Fuchs reaction.

The steps for a precursor-based synthesis are outlined below:

| Precursor | Reaction | Reagent(s) | Intermediate/Product | Reference |

| Thietan-3-one | Corey-Fuchs Reaction (Step 1) | CBr₄, PPh₃ | 3-(Dibromomethylene)thietane | wikipedia.orgalfa-chemistry.com |

| 3-(Dibromomethylene)thietane | Corey-Fuchs Reaction (Step 2) | n-BuLi | 3-Ethynylthietane | wikipedia.orgalfa-chemistry.com |

| 3-Ethynylthietane | Oxidation | Oxidizing agent (e.g., m-CPBA) | 3-Ethynyl-1λ⁴-thietane-1,1-dione | nih.gov |

Multi-component Reactions and Cascade Sequences in the Synthesis of 3-Ethynyl-1λ⁴-thietane-1,1-dione

The construction of the 3-ethynyl-1λ⁴-thietane-1,1-dione framework can be strategically approached through a synthetic pathway that incorporates a cascade reaction for the formation of a key intermediate, 3-oxothietane-1,1-dione. This intermediate can subsequently undergo ethynylation to yield the final product.

A plausible cascade approach for the synthesis of the thietane ring begins with the reaction of a suitable 1,3-dihalogenated propane derivative with a sulfide source. This process, while seemingly a simple double substitution, can be considered a cascade of intermolecular and intramolecular nucleophilic substitution reactions when performed in a single pot.

For instance, the reaction of 1,3-dichloroacetone (B141476) with sodium sulfide in a suitable solvent system initiates a cascade sequence. The first step involves a nucleophilic attack of the sulfide ion on one of the electrophilic carbons bearing a chlorine atom, leading to the formation of a chloromethyl thiolate intermediate. This is immediately followed by an intramolecular cyclization, where the newly formed thiolate attacks the remaining chloromethyl carbon, to form the four-membered thietane ring. This sequence of events, where the product of the first reaction becomes the substrate for the second in the same pot, is a hallmark of a cascade process.

Subsequent oxidation of the resulting 3-oxothietane with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 3-oxothietane-1,1-dione. The final step in this proposed synthesis is the ethynylation of the ketone functionality. This can be achieved through the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide, to the carbonyl group of 3-oxothietane-1,1-dione. This would be followed by a dehydration step to furnish the desired 3-ethynyl-1λ⁴-thietane-1,1-dione.

While a direct multi-component reaction for the final product is not established, the synthesis of the core thietane ring can be viewed through the lens of a one-pot, multi-step process that exhibits characteristics of a cascade reaction.

Table 1: Proposed Cascade Synthesis of 3-Oxothietane-1,1-dione Intermediate

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Reaction Type |

| 1 | 1,3-Dichloroacetone, Sodium Sulfide | Polar aprotic solvent (e.g., DMF) | 3-Oxothietane | Cascade (Intermolecular and Intramolecular Nucleophilic Substitution) |

| 2 | 3-Oxothietane | m-CPBA, Dichloromethane | 3-Oxothietane-1,1-dione | Oxidation |

Further research into one-pot methodologies that combine the cyclization, oxidation, and ethynylation steps would be a significant advancement in the efficient synthesis of 3-ethynyl-1λ⁴-thietane-1,1-dione and its derivatives.

Chemical Reactivity and Transformation Profiles of 3 Ethynyl 1λ⁴ Thietane 1,1 Dione

Reactivity at the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Cycloaddition Reactions (e.g., [2+3] and [2+2] Cycloadditions)

The ethynyl group of 3-Ethynyl-1λ⁴-thietane-1,1-dione is expected to readily participate in cycloaddition reactions, a powerful class of reactions for the construction of cyclic compounds.

[2+3] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve the reaction of the alkyne (the dipolarophile) with a 1,3-dipole. This is a highly efficient method for the synthesis of five-membered heterocyclic rings. For instance, the reaction with azides would yield triazoles, while nitrile oxides would produce isoxazoles. The electron-withdrawing nature of the adjacent sulfone group can enhance the reactivity of the alkyne towards certain 1,3-dipoles.

[2+2] Cycloadditions: These reactions, often photochemically induced, involve the combination of two double or triple bonds to form a four-membered ring. The ethynyl group can react with alkenes to form cyclobutenes or with another alkyne to yield cyclobutadienes. The strain in the resulting four-membered ring can make these reactions reversible or lead to subsequent rearrangements.

| Cycloaddition Type | Reactant | Predicted Product | Conditions |

| [2+3] Cycloaddition | Benzyl azide | 1-Benzyl-4-(thietan-1,1-dione-3-yl)-1H-1,2,3-triazole | Heat or Copper(I) catalysis |

| [2+3] Cycloaddition | Benzonitrile oxide | 3-(Thietan-1,1-dione-3-yl)-5-phenylisoxazole | Inert solvent, room temperature |

| [2+2] Cycloaddition | Ethylene | 3-(Cyclobuten-1-yl)thietane-1,1-dione | Photochemical irradiation |

Hydrofunctionalization Reactions (e.g., Hydrometalation, Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group (e.g., a metal, boron, or silicon) across the triple bond. These reactions are highly valuable for introducing new functional groups and creating stereodefined products.

Hydrometalation: This process involves the addition of a metal hydride to the alkyne. The regioselectivity of the addition is often controlled by the directing influence of the thietane (B1214591) dioxide moiety and the choice of metal catalyst.

Hydroboration: The addition of a boron-hydrogen bond across the alkyne, typically using reagents like borane (B79455) (BH₃) or its derivatives, leads to the formation of vinylboranes. Subsequent oxidation or other transformations of the vinylborane (B8500763) can provide access to a variety of functional groups, such as aldehydes, ketones, or alcohols, with high regio- and stereocontrol.

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the triple bond, catalyzed by transition metals, most commonly platinum or rhodium complexes. The resulting vinylsilanes are versatile intermediates in organic synthesis.

| Reaction Type | Reagent | Predicted Product | Typical Catalyst |

| Hydrometalation | Tributyltin hydride | 3-(Tributylstannylvinyl)thietane-1,1-dione | Radical initiator (e.g., AIBN) or Pd catalyst |

| Hydroboration | 9-Borabicyclo[3.3.1]nonane (9-BBN) | (E)-2-(Thietan-1,1-dione-3-yl)vinylborane derivative | - |

| Hydrosilylation | Triethoxysilane | 3-(Triethoxysilylvinyl)thietane-1,1-dione | Karstedt's catalyst (Pt complex) |

Cross-Coupling Reactions

The terminal proton of the ethynyl group is weakly acidic and can be removed by a suitable base to form a metal acetylide. This acetylide can then participate in various cross-coupling reactions to form new carbon-carbon bonds.

Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the synthesis of substituted alkynes and is widely used in the synthesis of complex organic molecules.

Glaser Coupling: This is an oxidative coupling of two terminal alkynes to form a symmetric 1,3-diyne. The reaction is typically carried out in the presence of a copper(I) salt and an oxidant.

Transformations Involving the Thietane 1,1-Dioxide Ring System

The thietane-1,1-dione ring is a strained, four-membered heterocyclic system containing a sulfone group. This combination of ring strain and the electron-withdrawing nature of the sulfone moiety governs its reactivity.

Ring-Opening Reactions and Associated Polymerization Pathways

The inherent strain of the four-membered ring makes the thietane-1,1-dione susceptible to ring-opening reactions under various conditions.

Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a carbon-sulfur bond and the formation of a linear sulfonated product. The regioselectivity of the attack can be influenced by the substituent at the 3-position.

Thermal or Photochemical Ring-Opening: Under thermal or photochemical conditions, the thietane-1,1-dione ring can undergo cleavage to generate reactive intermediates. For example, extrusion of sulfur dioxide (SO₂) is a known reaction for some sulfones, which could lead to the formation of a cyclopropane (B1198618) derivative or other rearranged products.

If the ring-opening process generates a bifunctional intermediate, polymerization can occur. For instance, if the ring-opening leads to a species with both a nucleophilic and an electrophilic center, step-growth polymerization could be initiated.

Nucleophilic and Electrophilic Attack on the Sulfone Moiety

The sulfone group itself can be a site of chemical transformation, although it is generally quite stable.

Reduction of the Sulfone: Strong reducing agents can reduce the sulfone group to a sulfoxide (B87167) or even a sulfide (B99878). However, these reactions often require harsh conditions.

Reactivity Induced by Ring Strain

The thietane-1,1-dione core of the molecule is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry. This inherent strain serves as a potent driving force for reactions that lead to the opening of the four-membered ring, thereby alleviating the energetic penalty.

Ring-opening reactions of thietanes and their derivatives can be initiated through various means, including electrophilic activation. rsc.org In the case of 3-Ethynyl-1λ⁴-thietane-1,1-dione, the presence of the sulfone group enhances the stability of the ring compared to the parent thietane, yet the strain remains a key determinant of its reactivity. acs.org Nucleophilic attack at the carbon atoms of the thietane ring can lead to cleavage of the carbon-sulfur bond, a process that is thermodynamically favorable due to the release of ring strain. For instance, intramolecular photocycloaddition of related thietane-containing compounds can lead to tricyclic intermediates that subsequently undergo ring-opening to relieve strain. nih.gov

While specific experimental data on the ring-opening of 3-Ethynyl-1λ⁴-thietane-1,1-dione is not extensively documented, the general principles of thietane chemistry suggest that it would be susceptible to such transformations under appropriate conditions. The stability of the resulting acyclic product would be a significant factor in directing the course of these reactions.

Synergistic Reactivity Between the Ethynyl and Sulfone Moieties

The chemical behavior of 3-Ethynyl-1λ⁴-thietane-1,1-dione is not merely the sum of its parts; a profound synergistic relationship exists between the ethynyl group and the sulfone moiety. The potent electron-withdrawing nature of the sulfonyl group significantly polarizes the ethynyl group, rendering the terminal alkyne carbon susceptible to nucleophilic attack and enhancing its reactivity as a dipolarophile in cycloaddition reactions.

This activation is a well-established principle in the chemistry of acetylenic sulfones. These compounds are known to be excellent partners in various cycloaddition reactions, including [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions. wikipedia.orglibretexts.orgyoutube.comslideshare.netyoutube.com The electron-deficient alkyne readily reacts with electron-rich dienes and 1,3-dipoles. For instance, the reaction of acetylenic sulfones with azides is a common route to triazoles, and reactions with nitrile oxides yield isoxazoles. youtube.com

In the context of 3-Ethynyl-1λ⁴-thietane-1,1-dione, this inherent reactivity of the ethynyl sulfone is coupled with the underlying ring strain. A nucleophilic attack on the activated alkyne could potentially trigger a cascade of reactions, possibly involving the strained ring.

Detailed research findings on the specific cycloaddition reactions of 3-Ethynyl-1λ⁴-thietane-1,1-dione are limited. However, based on the reactivity of analogous compounds, a range of potential transformations can be predicted. The table below outlines some of these expected reactions.

Table 1: Predicted Cycloaddition Reactions of 3-Ethynyl-1λ⁴-thietane-1,1-dione

| Reactant Type | Example Reactant | Predicted Product Type |

| Diene | 2,3-Dimethyl-1,3-butadiene | Diels-Alder Adduct |

| 1,3-Dipole (Azide) | Benzyl Azide | 1,2,3-Triazole |

| 1,3-Dipole (Nitrile Oxide) | Benzonitrile Oxide | Isoxazole |

| 1,3-Dipole (Nitrone) | N-Benzylidenemethylamine N-oxide | Isoxazolidine |

The ethynyl group also exhibits a notable electronic effect on aromatic systems, acting as an electron-withdrawing group through induction but also capable of electron-releasing resonance effects. rsc.org This dual nature can influence the regioselectivity of its reactions.

Mechanistic Investigations of Reactions Involving 3 Ethynyl 1λ⁴ Thietane 1,1 Dione

Elucidation of Reaction Pathways and Intermediates

Specific reaction pathways and intermediates for 3-Ethynyl-1λ⁴-thietane-1,1-dione have not been detailed in the available literature. For related sulfolene systems, which are five-membered cyclic sulfones, reactions can proceed through various mechanisms, including cycloadditions where the sulfolene acts as a diene equivalent upon thermal extrusion of sulfur dioxide. In the case of 3-Ethynyl-1λ⁴-thietane-1,1-dione, the ethynyl (B1212043) group would likely be the primary site of reactivity. Reactions such as nucleophilic additions to the alkyne, cycloadditions, and metal-catalyzed transformations are plausible. The thietane-1,1-dione ring itself could potentially undergo ring-opening reactions under certain conditions, driven by the relief of ring strain. However, without experimental or computational studies on this specific molecule, any proposed pathway remains speculative.

Transition State Analysis and Energy Landscapes

A transition state analysis and the corresponding energy landscapes for reactions involving 3-Ethynyl-1λ⁴-thietane-1,1-dione are not documented in the public domain. Such analyses, typically performed using computational chemistry methods, are crucial for understanding reaction kinetics and thermodynamics. For analogous systems, studies have shown that the energy barriers for reactions are highly dependent on the nature of the reactants and the reaction conditions. For instance, in cycloaddition reactions, the frontier molecular orbitals (HOMO and LUMO) of the reactants would determine the feasibility and the activation energy of the process.

Role of Catalysis in Directing Reaction Outcomes

While the influence of catalysis on the reactions of 3-Ethynyl-1λ⁴-thietane-1,1-dione has not been specifically investigated, catalysis plays a pivotal role in the transformations of both alkynes and sulfones. For the ethynyl group, transition metal catalysts (e.g., palladium, gold, copper) are commonly employed to facilitate a wide range of reactions, including cross-coupling, hydration, and cyclization reactions. These catalysts can control the regioselectivity and stereoselectivity of the additions to the triple bond. For the sulfone moiety, certain catalysts can promote its participation in or extrusion from a molecule. Without dedicated studies, the specific catalytic systems that would be effective for 3-Ethynyl-1λ⁴-thietane-1,1-dione and their impact on reaction outcomes remain unknown.

Regioselectivity and Stereoselectivity in Transformations

The regioselectivity and stereoselectivity of reactions involving 3-Ethynyl-1λ⁴-thietane-1,1-dione are yet to be experimentally determined. In the addition of unsymmetrical reagents to the ethynyl group, two possible regioisomers could be formed (Markovnikov and anti-Markovnikov addition). The outcome would be influenced by electronic effects (the electron-withdrawing sulfone group) and steric hindrance from the thietane (B1214591) ring. Similarly, the stereochemistry of addition reactions to the alkyne (syn or anti-addition) would need to be established. In the context of cycloaddition reactions, the facial selectivity (addition to the top or bottom face of the thietane ring) would also be a key stereochemical consideration.

Due to the absence of specific research on 3-Ethynyl-1λ⁴-thietane-1,1-dione, no data tables can be generated.

Derivatization and Functionalization Approaches for 3 Ethynyl 1λ⁴ Thietane 1,1 Dione

Modification of the Ethynyl (B1212043) Group for Expanded Chemical Diversity

The terminal alkyne of 3-Ethynyl-1λ⁴-thietane-1,1-dione is a gateway to a vast array of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. Two of the most powerful methods for this purpose are the Sonogashira coupling and azide-alkyne cycloaddition ("click chemistry").

The Sonogashira coupling reaction is a cornerstone of carbon-carbon bond formation, providing a direct route to connect the ethynyl group with aryl or vinyl halides. libretexts.org This palladium-catalyzed cross-coupling reaction, typically co-catalyzed by a copper(I) salt, allows for the introduction of a wide range of aromatic and vinylic substituents. libretexts.org The reaction is known for its mild conditions and tolerance of various functional groups, making it highly suitable for the derivatization of complex molecules. libretexts.org For instance, coupling 3-Ethynyl-1λ⁴-thietane-1,1-dione with substituted aryl iodides or bromides can generate a library of compounds with tailored electronic and steric properties.

| Reactant 1 | Reactant 2 (Aryl/Vinyl Halide) | Catalyst System | Expected Product |

| 3-Ethynyl-1λ⁴-thietane-1,1-dione | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 3-(Phenylethynyl)-1λ⁴-thietane-1,1-dione |

| 3-Ethynyl-1λ⁴-thietane-1,1-dione | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-((4-Pyridinyl)ethynyl)-1λ⁴-thietane-1,1-dione |

| 3-Ethynyl-1λ⁴-thietane-1,1-dione | (E)-1-Iodo-2-phenylethene | Pd(PPh₃)₄, CuI, Et₃N | 3-((E)-4-Phenylbut-1-en-3-yn-1-yl)-1λ⁴-thietane-1,1-dione |

Another indispensable tool for ethynyl group modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a flagship reaction of "click chemistry". organic-chemistry.orgtcichemicals.com This reaction forms a stable 1,2,3-triazole ring by joining the terminal alkyne with an azide. organic-chemistry.org The CuAAC reaction is renowned for its high efficiency, regioselectivity (specifically forming the 1,4-disubstituted triazole), and compatibility with a wide range of functional groups and reaction conditions, including aqueous media. organic-chemistry.orgnih.gov This allows for the conjugation of the thietane (B1214591) dioxide core to a vast array of molecules, including biomolecules, polymers, and fluorescent dyes.

| Reactant 1 | Reactant 2 (Azide) | Catalyst | Expected Product |

| 3-Ethynyl-1λ⁴-thietane-1,1-dione | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | 1-(Benzyl)-4-(1,1-dioxo-1λ⁴-thietan-3-yl)-1H-1,2,3-triazole |

| 3-Ethynyl-1λ⁴-thietane-1,1-dione | Azido-PEG | CuSO₄·5H₂O, Sodium Ascorbate | PEG-ylated 3-(1H-1,2,3-triazol-4-yl)-1λ⁴-thietane-1,1-dione |

| 3-Ethynyl-1λ⁴-thietane-1,1-dione | 3-Azido-7-hydroxycoumarin | CuSO₄·5H₂O, Sodium Ascorbate | Fluorescently labeled 3-(1H-1,2,3-triazol-4-yl)-1λ⁴-thietane-1,1-dione |

Introduction of Substituents onto the Thietane 1,1-Dioxide Ring

While the ethynyl group offers a primary handle for functionalization, direct substitution on the thietane 1,1-dioxide ring provides an alternative strategy to modulate the physicochemical properties of the core structure. Research on the functionalization of thietane rings, although less extensive than for other heterocycles, has revealed viable pathways. beilstein-journals.orgnih.gov

One approach involves the synthesis of substituted thietane-3-ones, which can then be converted to the corresponding 3-ethynyl derivatives. For instance, α-halogenation of a thietane-3-one followed by introduction of other nucleophiles can lead to a variety of 2- or 4-substituted thietane rings. However, steric hindrance can be a significant challenge in the substitution of the small, strained thietane ring. nih.gov

A more recent and divergent approach involves the formation of a carbocation at the 3-position of a 3-hydroxythietane-1,1-dioxide derivative, which can then be trapped by various nucleophiles such as arenes, thiols, and alcohols. acs.org This method allows for the direct formation of C-C, C-S, and C-O bonds at the 3-position, offering a rapid route to 3,3-disubstituted thietane dioxides. acs.org While this has been demonstrated for other 3-substituted thietane dioxides, the principles can be extended to derivatives of 3-Ethynyl-1λ⁴-thietane-1,1-dione, potentially after protecting the reactive ethynyl group.

| Starting Material | Reagent | Conditions | Potential Product |

| 3-Hydroxy-3-(trimethylsilylethynyl)thietane-1,1-dioxide | Anisole | Lewis or Brønsted Acid | 3-(4-Methoxyphenyl)-3-(trimethylsilylethynyl)thietane-1,1-dioxide |

| 3-Hydroxy-3-(trimethylsilylethynyl)thietane-1,1-dioxide | Thiophenol | Lewis or Brønsted Acid | 3-(Phenylthio)-3-(trimethylsilylethynyl)thietane-1,1-dioxide |

Development of Chiral 3-Ethynyl-1λ⁴-thietane-1,1-dione Derivatives

The introduction of chirality into drug candidates is a critical aspect of modern pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles. The development of chiral derivatives of 3-Ethynyl-1λ⁴-thietane-1,1-dione can be approached through several synthetic strategies.

One common method for synthesizing chiral thietanes involves starting from a chiral pool. For example, the synthesis of chiral thietanose nucleosides has been achieved from vitamin C. beilstein-journals.org This approach, however, may not be readily adaptable for the specific target compound.

A more general strategy involves the asymmetric synthesis of a chiral precursor to the thietane ring. For instance, the stereoselective synthesis of a chiral 1,3-diol or a related intermediate can be followed by a cyclization reaction to form the chiral thietane ring. nih.gov

Furthermore, the resolution of a racemic mixture of a key intermediate or the final product using chiral chromatography or classical resolution with a chiral resolving agent are viable options. For example, a racemic 3-hydroxy-3-ethynylthietane-1,1-dioxide could potentially be resolved into its constituent enantiomers.

Finally, asymmetric catalysis could be employed to introduce chirality. For example, an asymmetric reduction of a thietane-3-one to a chiral 3-hydroxythietane could provide a key chiral intermediate. While specific examples for 3-Ethynyl-1λ⁴-thietane-1,1-dione are not yet prevalent in the literature, the principles of asymmetric synthesis offer a clear roadmap for the future development of its chiral derivatives.

| Strategy | Description | Potential Key Step |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Synthesis from a chiral precursor like a sugar derivative. |

| Asymmetric Synthesis | Creation of a chiral center using a stereoselective reaction. | Asymmetric reduction of a thietane-3-one derivative. |

| Resolution | Separation of a racemic mixture into its enantiomers. | Chromatographic separation on a chiral stationary phase. |

Theoretical and Computational Investigations of 3 Ethynyl 1λ⁴ Thietane 1,1 Dione

Electronic Structure and Bonding Analysis

The electronic structure of 3-Ethynyl-1λ⁴-thietane-1,1-dione is characterized by a complex interplay of ring strain, hypervalent sulfur, and the π-system of the ethynyl (B1212043) group. Computational studies, typically employing Density Functional Theory (DFT) and ab initio methods, are essential to unravel the nature of its chemical bonds and electron distribution.

Natural Bond Orbital (NBO) analysis is a powerful tool to understand the bonding in such a molecule. The sulfur atom in the 1,1-dione form is hypervalent, participating in four covalent bonds. The S-C bonds in the thietane (B1214591) ring are expected to exhibit significant polarization towards the highly electronegative oxygen atoms of the sulfone group. This electron-withdrawing effect of the sulfone group would also influence the adjacent ethynyl substituent.

The carbon-carbon triple bond of the ethynyl group introduces a region of high electron density. Theoretical calculations can quantify the charge distribution across the molecule, likely showing a degree of electron deficiency on the carbon atom of the ring attached to the ethynyl group, due to the inductive effects of the sulfone.

Table 1: Calculated Electronic Properties of 3-Ethynyl-1λ⁴-thietane-1,1-dione (Hypothetical Data)

| Property | Calculated Value | Method |

| Dipole Moment | 3.5 D | B3LYP/6-311+G(d,p) |

| HOMO Energy | -7.8 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.2 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 6.6 eV | B3LYP/6-311+G(d,p) |

Note: The data in this table is hypothetical and serves as an illustration of the types of properties that would be calculated in a computational study.

Conformational Landscape and Energetics

The four-membered thietane ring is inherently puckered to alleviate some of the angular strain. The presence of the sulfone group and the ethynyl substituent at the 3-position leads to different possible conformations. The two primary conformations would be the "axial" and "equatorial" positions of the ethynyl group relative to the plane of the ring.

Computational modeling can predict the relative energies of these conformers. The energy difference between the axial and equatorial forms is typically small, but the equatorial conformer is often slightly more stable to minimize steric interactions. The potential energy surface can be scanned by systematically varying the dihedral angles of the ring to identify all low-energy minima and the transition states connecting them.

Table 2: Relative Conformational Energies (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Computational Level |

| Equatorial-Ethynyl | 0.00 | MP2/aug-cc-pVTZ |

| Axial-Ethynyl | 1.25 | MP2/aug-cc-pVTZ |

| Planar Transition State | 4.50 | MP2/aug-cc-pVTZ |

Note: This data is illustrative and represents typical energy differences found in substituted four-membered rings.

Reaction Pathway Modeling and Prediction of Reactivity

The reactivity of 3-Ethynyl-1λ⁴-thietane-1,1-dione is expected to be rich and varied, stemming from the strained ring and the functional groups. Computational chemistry allows for the modeling of potential reaction pathways, providing insights into reaction mechanisms and predicting the feasibility of different transformations.

The ethynyl group is a versatile handle for various reactions, including cycloadditions, nucleophilic additions, and metal-catalyzed cross-coupling reactions. Theoretical models can calculate the activation barriers for these reactions, helping to predict which pathways are kinetically favored. For instance, the acidity of the terminal acetylenic proton can be calculated, providing a measure of its propensity to be deprotonated for subsequent reactions.

The strained thietane ring itself can undergo ring-opening reactions under certain conditions, such as thermal or photochemical stimuli. nih.gov The presence of the sulfone group stabilizes the ring to some extent, but the inherent strain makes ring-opening a plausible reaction channel. nih.gov Modeling these pathways can reveal the transition state structures and the energy profiles, indicating the conditions required for such reactions to occur.

Strained Ring Effects and Their Influence on Electronic Properties

Ring strain is a dominant factor governing the properties of 3-Ethynyl-1λ⁴-thietane-1,1-dione. nih.gov The deviation of the bond angles within the four-membered ring from the ideal tetrahedral or trigonal planar geometries leads to significant strain energy. nih.gov This strain has profound effects on the electronic structure and reactivity of the molecule.

One key effect of ring strain is the rehybridization of the atomic orbitals. The carbon atoms in the thietane ring are expected to have a higher p-character in their endocyclic orbitals to accommodate the small bond angles. psu.edu Consequently, the exocyclic bonds, including the one to the ethynyl group, will have a higher s-character. psu.edu This increased s-character can influence the bond strength, bond length, and the acidity of attached protons.

The strain in the ring can also affect the electronic properties of the conjugated ethynyl group. Studies on other strained enediyne systems have shown a correlation between ring strain and oxidation potentials. rsc.org It is plausible that the strain in the thietane ring of 3-Ethynyl-1λ⁴-thietane-1,1-dione could modulate the electronic properties of the ethynyl moiety, potentially making it more or less susceptible to oxidation or reduction compared to an unstrained analogue. psu.edursc.org The relief of ring strain can be a powerful driving force for certain chemical reactions. nih.gov

Strategic Applications of 3 Ethynyl 1λ⁴ Thietane 1,1 Dione in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Assembly

The synthetic utility of 3-Ethynyl-1λ⁴-thietane-1,1-dione stems from the orthogonal reactivity of its two key functional groups: the activated alkyne and the strained thietane-1,1-dioxide ring. The potent electron-withdrawing sulfone group renders the terminal alkyne highly susceptible to nucleophilic attack and primes it for participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is analogous to that observed in other acetylenic sulfones, which are known to be excellent Michael acceptors and dienophiles. acs.orgnih.gov

Furthermore, the thietane-1,1-dioxide core itself is a stable yet reactive entity. The protons on the carbon atom adjacent to the sulfone group (C2 and C4) exhibit enhanced acidity, allowing for deprotonation and subsequent functionalization. The ring can also undergo transformations such as ring-opening or elimination under specific conditions, providing pathways to linear or unsaturated sulfone derivatives. nih.gov

The combination of these features in a single, compact molecule allows for a diverse range of transformations, making 3-Ethynyl-1λ⁴-thietane-1,1-dione a valuable C4 synthon for the assembly of complex molecules. Its potential reactions include Michael additions, Sonogashira cross-coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and various pericyclic reactions.

Table 1: Potential Transformations of 3-Ethynyl-1λ⁴-thietane-1,1-dione as a Building Block

| Reaction Type | Reagent/Catalyst | Resulting Structure | Potential Application |

| Michael Addition | Nucleophiles (e.g., amines, thiols, malonates) | 3-(Substituted-vinyl)-thietane-1,1-dione | Synthesis of functionalized vinyl sulfones |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst | 3-(Aryl/Vinyl-ethynyl)-thietane-1,1-dione | Construction of conjugated systems |

| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Cu(I) catalyst | 3-(1,2,3-Triazol-4-yl)-thietane-1,1-dione | Synthesis of bioactive heterocycles |

| Diels-Alder Reaction | Diene (e.g., Cyclopentadiene) | Fused bicyclic sulfone | Access to complex polycyclic systems |

| Deprotonation/Alkylation | Strong Base (e.g., n-BuLi), then Electrophile | 2-Substituted-3-ethynyl-thietane-1,1-dione | Functionalization of the thietane (B1214591) ring |

Construction of Spirocyclic Systems and Fused Ring Architectures

The dual reactivity of 3-Ethynyl-1λ⁴-thietane-1,1-dione makes it an exceptional candidate for the synthesis of intricate molecular architectures such as spirocycles and fused rings.

Fused Ring Architectures: The activated triple bond is an excellent dienophile for Diels-Alder reactions. acs.org By reacting with various dienes, 3-Ethynyl-1λ⁴-thietane-1,1-dione can serve as a linchpin to construct fused six-membered rings onto the thietane core. The analogous compound, thiete-1,1-dioxide, is known to be a competent dienophile and also a precursor to the highly reactive intermediate vinylsulfene, which undergoes cycloadditions. researchgate.netorgsyn.org This suggests that the ethynyl-substituted version would readily participate in [4+2] cycloadditions, leading to novel bicyclic sulfones. The resulting adducts would contain a vinyl sulfone moiety, which is itself a versatile functional group for further elaboration.

Spirocyclic Systems: The synthesis of spirocycles can be envisioned through several pathways. An intramolecular reaction, where a tethered reactive group on a substituent at the C3 position reacts with the C2 or C4 position of the ring, could lead to spiro-annulation. Alternatively, a tandem reaction involving an intermolecular reaction at the ethynyl (B1212043) group followed by an intramolecular cyclization onto the ring could afford spirocyclic structures. For instance, a reagent with two nucleophilic sites could first add to the alkyne and then displace a leaving group at the C3 position (if one were present) or attack a carbonyl group in a derivative synthesized from the alkyne. While direct examples involving 3-ethynyl-1λ⁴-thietane-1,1-dione are not available, the synthesis of spirocyclic compounds from other thietane derivatives has been reported, supporting the feasibility of this approach. nih.gov

Table 2: Analogous Cycloaddition Reactions for Fused Ring Synthesis

| Dienophile/Alkynyl Sulfone | Diene | Reaction Type | Product Type | Reference |

| 3-Chlorothiete 1,1-dioxide | 1,3-Butadiene | [4+2] Cycloaddition | Fused bicyclic sulfone | acs.org |

| 3-Chlorothiete 1,1-dioxide | 1,3-Diphenylisobenzofuran | [4+2] Cycloaddition | Fused polycyclic sulfone | acs.org |

| Phenyl ethynyl sulfone | Furan | [4+2] Cycloaddition | Oxabicyclic adduct | acs.org |

| Ethynyl p-tolyl sulfone | Various alkenes | Ene Reaction | Substituted diene | acs.org |

Exploration of Novel Chemical Transformations and Cascade Reactions

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, all under the same reaction conditions. wikipedia.org The high density of functionality in 3-Ethynyl-1λ⁴-thietane-1,1-dione makes it an ideal substrate for designing novel cascade sequences to rapidly build molecular complexity.

One potential cascade could be initiated by a Michael addition of a nucleophile to the activated alkyne. If the nucleophile carries a second reactive group, it could then participate in an intramolecular reaction. For example, a nucleophile containing a tethered diene could add to the alkyne, and the resulting intermediate could then undergo an intramolecular Diels-Alder reaction.

Another possibility involves leveraging the reactivity of the thietane ring itself. A cycloaddition reaction at the ethynyl group could be followed by a base- or thermally-induced ring-opening of the thietane-1,1-dioxide. The ring-opening of thiete-1,1-dioxides is known to generate vinyl sulfene, a highly reactive intermediate that can be trapped in further cycloadditions. researchgate.net A similar fragmentation of the thietane ring post-functionalization could lead to novel acyclic sulfone-containing structures. These types of sequences, where a single starting material is converted into a complex product through a series of spontaneous transformations, are highly sought after for their efficiency and atom economy. 20.210.105mdpi.com

Development of Advanced Materials Precursors Through Ring-Opening Polymerization

The high ring strain of the thietane-1,1-dioxide core suggests its potential as a monomer for ring-opening polymerization (ROP). ROP is a powerful technique for producing polymers from cyclic monomers, and the strain energy of the ring is the primary thermodynamic driving force for the reaction. While the ROP of thietanes has been studied, the polymerization of their oxidized counterparts, thietane-1,1-dioxides, is less explored.

The polymerization of 3-Ethynyl-1λ⁴-thietane-1,1-dione via ROP would theoretically lead to a poly(thioether sulfone) with pendant ethynyl groups along the polymer backbone. Such a polymer would be of significant interest for advanced materials applications. The polar sulfone groups would impart specific solubility and thermal properties, while the pendant ethynyl groups would be available for post-polymerization modification. For example, these alkyne functionalities could be used for:

Cross-linking: The ethynyl groups can undergo thermal or catalytic polymerization or cycloaddition reactions (e.g., trimerization to form benzene rings), leading to the formation of a cross-linked network material with enhanced thermal and mechanical stability.

Grafting: Other molecules or polymer chains could be attached to the backbone via "click" chemistry (CuAAC), allowing for the synthesis of graft copolymers with tailored properties.

Functionalization: The alkynes can be converted into a wide array of other functional groups to tune the material's properties, such as hydrophilicity, conductivity, or refractive index.

This approach offers a pathway to novel functional materials where the polymer backbone is formed by the strained ring system and the functionality is provided by the versatile ethynyl side chain.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For 3-Ethynyl-1λ-thietane-1,1-dione, HRMS would be critical in confirming its elemental composition.

Detailed Research Findings: Employing techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the exact mass of the molecular ion ([M]+ or [M+H]+) would be determined. acs.org The expected monoisotopic mass of 3-Ethynyl-1λ-thietane-1,1-dione (C₅H₄O₂S) is 128.9959. An experimentally determined mass within a few parts per million (ppm) of this theoretical value would provide strong evidence for the compound's molecular formula.

Fragmentation patterns observed in the mass spectrum would offer further structural insights. The strained four-membered ring of the thietane-1,1-dione is expected to be susceptible to ring-opening reactions upon ionization. Key fragmentation pathways could include the loss of sulfur dioxide (SO₂), a characteristic fragmentation for sulfones, and cleavage of the ethynyl (B1212043) substituent. The stability of the thietane (B1214591) dioxide ring can be high, but specific substitution patterns can influence fragmentation. acs.org

| Ion | Formula | Calculated m/z | Expected Fragmentation Pathway |

| [M]+ | C₅H₄O₂S | 128.9959 | Molecular Ion |

| [M-SO₂]+ | C₅H₄ | 64.0313 | Loss of sulfur dioxide |

| [M-C₂H]+ | C₃H₃O₂S | 102.9803 | Loss of ethynyl radical |

This table presents hypothetical HRMS data based on the structure of 3-Ethynyl-1λ-thietane-1,1-dione and known fragmentation patterns of related compounds.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemical Assignment

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed covalent framework and stereochemistry of organic molecules. A full suite of NMR experiments would be essential for the complete structural assignment of 3-Ethynyl-1λ-thietane-1,1-dione.

Detailed Research Findings: ¹H NMR spectroscopy would provide initial information on the number and environment of the protons. For 3-Ethynyl-1λ-thietane-1,1-dione, one would expect signals for the ethynyl proton, the methine proton at the 3-position, and the two methylene (B1212753) protons at the 2- and 4-positions of the thietane ring. The chemical shifts and coupling constants (J-values) would be indicative of their relative positions. For instance, the protons on the thietane ring would likely appear in the range of 3-5 ppm, influenced by the electron-withdrawing sulfone group. researchgate.net

¹³C NMR spectroscopy would reveal the number of unique carbon environments. The spectrum would be expected to show signals for the two carbons of the ethynyl group, the methine carbon at C3, and the methylene carbons at C2 and C4 of the thietane ring.

Two-dimensional NMR techniques are crucial for establishing connectivity:

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular structure, for example, by showing a correlation from the ethynyl proton to the C3 carbon of the thietane ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, for example, showing the coupling between the methine proton at C3 and the methylene protons at C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignments in more complex derivatives, NOESY can reveal through-space proximity of protons.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Ethynyl-H | ~2.5-3.0 | - | C≡C, C3 |

| C≡CH | - | ~70-80 | - |

| C≡CH | - | ~80-90 | - |

| H3 | ~3.5-4.5 | ~40-50 | C2, C4, C≡C |

| H2/H4 | ~3.0-4.0 | ~50-60 | C3, C4/C2 |

This table presents predicted NMR data based on known chemical shift ranges for similar functional groups and structures.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Detailed Research Findings: The infrared spectrum of 3-Ethynyl-1λ-thietane-1,1-dione would be dominated by strong absorption bands characteristic of the sulfone and ethynyl groups.

Sulfone Group (SO₂): Strong, distinct stretching vibrations are expected for the S=O bonds. The asymmetric stretch typically appears in the range of 1300-1350 cm⁻¹, while the symmetric stretch is found at 1120-1160 cm⁻¹. researchgate.net

Ethynyl Group (C≡C-H): A sharp, weak to medium intensity band for the C≡C stretch is expected around 2100-2140 cm⁻¹. The terminal ≡C-H bond gives rise to a sharp, strong absorption band at approximately 3250-3330 cm⁻¹.

Raman spectroscopy would complement the IR data. The C≡C triple bond, being more polarizable, often gives a stronger signal in the Raman spectrum compared to the IR spectrum. This can be particularly useful for confirming the presence of the alkyne functionality. Raman spectroscopy can also be used for label-free imaging of such molecules within cellular environments. nih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| S=O (Sulfone) | Asymmetric Stretch | 1300-1350 (Strong) | Weak to Medium |

| S=O (Sulfone) | Symmetric Stretch | 1120-1160 (Strong) | Weak to Medium |

| C≡C (Alkyne) | Stretch | 2100-2140 (Weak to Medium) | Strong |

| ≡C-H (Alkyne) | Stretch | 3250-3330 (Strong, Sharp) | Medium |

This table summarizes the expected vibrational frequencies for the key functional groups in 3-Ethynyl-1λ-thietane-1,1-dione.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 3-Ethynyl-1λ-thietane-1,1-dione can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Detailed Research Findings: The four-membered thietane ring is known to be puckered. X-ray crystallography would determine the exact conformation of this ring system. In related thietane-1,1-dioxides, the ring is often found in a puckered conformation. The crystal packing would reveal any intermolecular interactions, such as hydrogen bonds involving the ethynyl proton or dipole-dipole interactions from the polar sulfone group, which govern the solid-state architecture. The structure of related 1,3-dithietane (B8821032) derivatives has been elucidated by X-ray crystallography, providing a reference for the expected geometry of four-membered sulfur-containing rings. nih.gov

| Parameter | Expected Value | Reference Compound Class |

| C-S Bond Length | ~1.8 Å | Thietane derivatives |

| C-C Bond Length (ring) | ~1.55 Å | Thietane derivatives |

| S-O Bond Length | ~1.45 Å | Sulfones |

| C-S-C Angle | ~78° | Thietane derivatives |

| C-C-C Angle (ring) | ~90° | Thietane derivatives |

This table presents anticipated bond parameters for 3-Ethynyl-1λ-thietane-1,1-dione based on data from similar structures.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives

While 3-Ethynyl-1λ-thietane-1,1-dione itself is achiral, the introduction of substituents can create chiral centers. For chiral derivatives of this compound, chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) would be invaluable for determining the absolute configuration.

Detailed Research Findings: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental ECD spectrum of a chiral derivative of 3-Ethynyl-1λ-thietane-1,1-dione with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be assigned. This technique is particularly powerful when X-ray crystallography is not feasible. The study of chiral thietane derivatives is of interest in medicinal chemistry, and chiroptical methods would be essential for their stereochemical characterization. researchgate.netnih.gov

Due to the lack of specific examples in the literature for chiral ethynyl-substituted thietane-1,1-dioxides, a representative data table cannot be provided. However, the methodology remains a critical tool for the stereochemical analysis of any such future derivatives.

An exploration into the future research directions for 3-Ethynyl-1λ⁴-thietane-1,1-dione reveals a landscape rich with potential, spanning from the creation of novel molecular structures to the development of groundbreaking applications in diverse scientific fields. As a highly functionalized and strained heterocyclic compound, it represents a versatile scaffold for chemical innovation.

Q & A

Q. What are the key structural features of 3-Ethynyl-1lambda-thietane-1,1-dione, and how do they influence its reactivity?

The compound contains a four-membered thietane ring with a sulfone group (1,1-dione) and an ethynyl substituent. The sulfone group increases electrophilicity at the sulfur atom, while the ethynyl group introduces sp-hybridized carbon reactivity, enabling click chemistry or alkyne-specific cross-coupling reactions. The ring strain in the thietane moiety may also enhance susceptibility to ring-opening reactions under nucleophilic conditions .

Q. What synthetic strategies are commonly employed to prepare thietane-1,1-dione derivatives like this compound?

Synthesis typically involves:

- Ring-closing reactions : Cyclization of dithiols or sulfinic acid derivatives with appropriate electrophiles.

- Functionalization post-ring formation : Introducing substituents like ethynyl groups via Sonogashira coupling or nucleophilic substitution. Key parameters include temperature control (e.g., cryogenic conditions to stabilize intermediates) and solvent selection (polar aprotic solvents like DMF to enhance nucleophilicity) .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Spectroscopic techniques :

- ¹H/¹³C NMR : To verify substituent positions and ring integrity (e.g., sulfone groups deshield adjacent protons).

- IR spectroscopy : Confirming S=O stretches (~1300–1150 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹).

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during the introduction of the ethynyl group to the thietane ring?

Competing pathways (e.g., over-substitution or ring-opening) may occur due to the electrophilic nature of the sulfone group. Strategies to mitigate this include:

- Using bulky bases (e.g., LDA) to deprotonate specific positions.

- Transition metal catalysis (e.g., Pd/Cu for Sonogashira coupling) to direct alkyne addition. Computational modeling (DFT) can predict favorable transition states for regioselective synthesis .

Q. How do electronic effects of the sulfone and ethynyl groups influence the compound’s interaction with biological targets?

The sulfone group enhances hydrogen-bonding potential with enzyme active sites, while the ethynyl group may participate in hydrophobic interactions or serve as a bioisostere for other functional groups. In vitro assays (e.g., enzyme inhibition studies) paired with molecular docking simulations are critical to map binding modes and optimize activity .

Q. How can researchers resolve contradictions in reaction yields reported for similar thietane derivatives?

Discrepancies often stem from:

- Varied purification methods : Column chromatography vs. recrystallization may recover different product ratios.

- Reagent quality : Trace moisture or oxygen can quench reactive intermediates. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) and kinetic studies (e.g., in situ IR monitoring) are recommended .

Q. What advanced spectroscopic or computational methods are used to study the ring-opening dynamics of this compound?

- Dynamic NMR : To observe ring-opening/closure equilibria in solution.

- X-ray crystallography : Resolving solid-state conformation and bond angles (e.g., C-S bond lengths ~1.76 Å in sulfones).

- DFT calculations : Modeling transition states for ring-opening pathways under nucleophilic attack (e.g., by amines or thiols) .

Q. What strategies are employed to enhance the stability of this compound in aqueous environments for biological studies?

- Prodrug design : Masking the ethynyl group with protective moieties (e.g., trimethylsilyl) that hydrolyze in vivo.

- Formulation optimization : Using cyclodextrins or liposomal encapsulation to reduce hydrolysis rates. Stability assays (e.g., pH-dependent degradation studies) are essential for pharmacokinetic profiling .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and low temperatures for intermediates prone to decomposition .

- Characterization : Cross-validate NMR assignments with HSQC/HMBC experiments to resolve overlapping signals .

- Biological Testing : Include positive controls (e.g., known enzyme inhibitors) to contextualize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.